![molecular formula C17H13As2NO6 B14742226 Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate CAS No. 5450-50-0](/img/structure/B14742226.png)
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate is a complex organic compound that features a carbamate group linked to two benzoyl groups, each containing an oxoarsanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate typically involves the reaction of ethyl carbamate with 4-(oxoarsanyl)benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications .
化学反应分析
Types of Reactions
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxoarsanyl groups can be further oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction of the oxoarsanyl groups can yield arsenic-containing intermediates with lower oxidation states.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, arsenic-containing intermediates, and oxidized or reduced derivatives of the original compound .
科学研究应用
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s arsenic content makes it a candidate for studying arsenic’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the cytotoxic properties of arsenic compounds.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals
作用机制
The mechanism of action of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate involves its interaction with cellular components, particularly proteins and enzymes. The oxoarsanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications .
相似化合物的比较
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl bis[4-(oxoarsanyl)benzoyl]carbamate: Contains a phenyl group, leading to different chemical properties and reactivity.
Ethyl bis[4-(oxoarsanyl)benzoyl]urea: Similar to the carbamate but with a urea linkage, affecting its biological activity and applications
属性
CAS 编号 |
5450-50-0 |
|---|---|
分子式 |
C17H13As2NO6 |
分子量 |
477.13 g/mol |
IUPAC 名称 |
ethyl N,N-bis(4-arsorosobenzoyl)carbamate |
InChI |
InChI=1S/C17H13As2NO6/c1-2-26-17(23)20(15(21)11-3-7-13(18-24)8-4-11)16(22)12-5-9-14(19-25)10-6-12/h3-10H,2H2,1H3 |
InChI 键 |
HCVLESMTQLVKCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C(=O)C1=CC=C(C=C1)[As]=O)C(=O)C2=CC=C(C=C2)[As]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


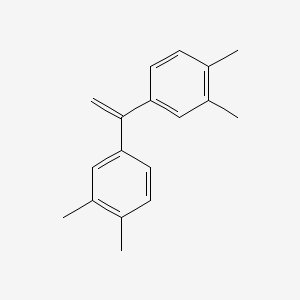
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)

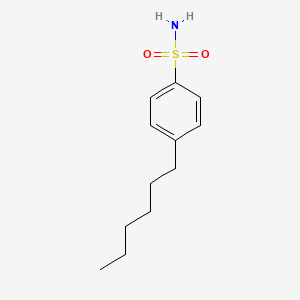
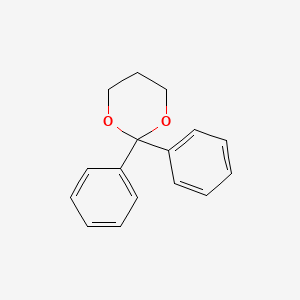
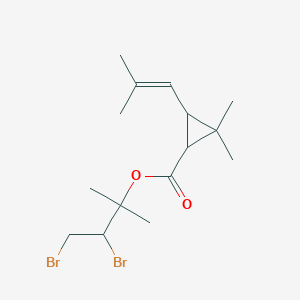
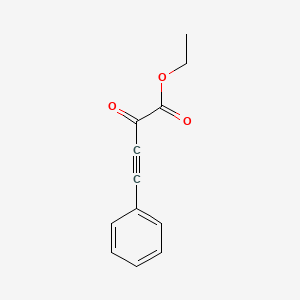
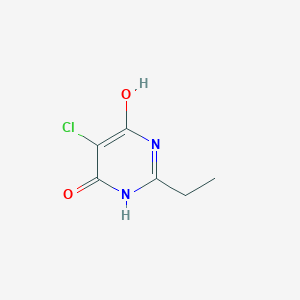


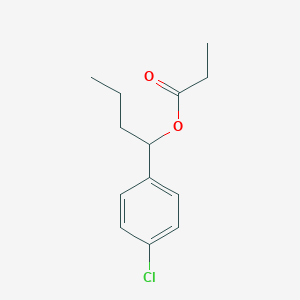
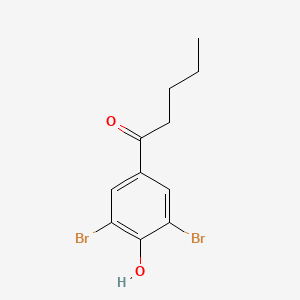
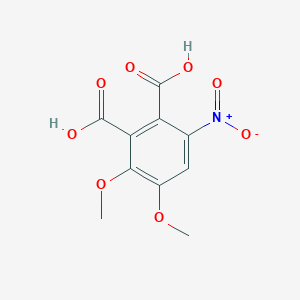
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
